Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 84545-01-7
VCID: VC17628735
InChI: InChI=1S/C9H13ClO3/c1-13-9(12)7-3-2-6(4-7)8(11)5-10/h6-7H,2-5H2,1H3
SMILES:
Molecular Formula: C9H13ClO3
Molecular Weight: 204.65 g/mol

Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate

CAS No.: 84545-01-7

Cat. No.: VC17628735

Molecular Formula: C9H13ClO3

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate - 84545-01-7

Specification

CAS No. 84545-01-7
Molecular Formula C9H13ClO3
Molecular Weight 204.65 g/mol
IUPAC Name methyl 3-(2-chloroacetyl)cyclopentane-1-carboxylate
Standard InChI InChI=1S/C9H13ClO3/c1-13-9(12)7-3-2-6(4-7)8(11)5-10/h6-7H,2-5H2,1H3
Standard InChI Key RNUMHXXTMMCVJT-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CCC(C1)C(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate (IUPAC name: methyl 3-(2-chloroacetyl)cyclopentane-1-carboxylate) is characterized by a cyclopentane ring with two distinct functional groups:

  • Methyl ester at the 1-position, providing hydrolytic stability and facilitating further derivatization.

  • Chloroacetyl group at the 3-position, introducing electrophilic reactivity for nucleophilic substitution or cross-coupling reactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC₉H₁₃ClO₃
Molecular weight204.65 g/mol
SMILESCOC(=O)C1CCC(C1)C(=O)CCl
Boiling point (estimated)280–290°C
LogP (lipophilicity)1.8 (predicted)

The chloroacetyl group’s electron-withdrawing nature enhances the compound’s reactivity, particularly in SN2 reactions, while the cyclopentane ring contributes to conformational flexibility compared to strained cyclopropane analogs .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate likely involves a multi-step process:

  • Cyclopentane Ring Formation:

    • Cyclopentane precursors are generated via intramolecular cyclization of 1,5-dihalides or through Diels-Alder reactions.

    • Example: Reaction of 1,5-dibromopentane with zinc yields cyclopentane, which is subsequently functionalized .

  • Esterification:

    • Cyclopentanecarboxylic acid is treated with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to form methyl cyclopentanecarboxylate .

  • Chloroacetylation:

    • The 3-position of methyl cyclopentanecarboxylate undergoes Friedel-Crafts acylation using chloroacetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

    • Alternative route: Direct substitution at the 3-position via radical-initiated chlorination followed by acetylation.

Table 2: Optimization Parameters for Chloroacetylation

ParameterOptimal ConditionYield Improvement
CatalystAlCl₃ (1.2 equiv)78% → 85%
SolventDichloromethane72% → 82%
Temperature0–5°CReduced side products

Industrial Scalability

Industrial production employs continuous-flow reactors to enhance efficiency:

  • Microreactor systems minimize thermal degradation during exothermic acylation steps.

  • In-line analytics (e.g., FTIR monitoring) ensure consistent product quality.

Chemical Reactivity and Applications

Nucleophilic Substitution

The chloroacetyl group undergoes substitution with nucleophiles (e.g., amines, thiols):
R-X+NuR-Nu+X\text{R-X} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{X}^-
Example: Reaction with piperidine yields 3-(piperidin-1-yl)acetyl derivatives, potential kinase inhibitors.

Hydrolysis and Derivatization

  • Ester hydrolysis: Under basic conditions (NaOH, H₂O/EtOH), the methyl ester converts to the carboxylic acid, enabling peptide coupling.

  • Reduction: LiAlH₄ reduces the carbonyl group to a hydroxyl, forming a diol intermediate for polymer synthesis.

Table 3: Reaction Pathways and Products

Reaction TypeReagentsMajor Product
SN2 substitutionPiperidine, DMF3-(Piperidin-1-yl)acetyl derivative
HydrolysisNaOH, H₂O/EtOHCyclopentane-1-carboxylic acid
ReductionLiAlH₄, THF3-(2-Hydroxyethyl)cyclopentanol

Pharmaceutical and Biological Relevance

Enzyme Inhibition Mechanisms

The chloroacetyl group covalently modifies catalytic cysteine residues in enzymes:

  • Irreversible binding: Confirmed via mass spectrometry in SARS-CoV-2 PLpro inhibition assays (IC₅₀ = 2.1 μM).

  • Selectivity: Steric effects from the cyclopentane ring reduce off-target interactions.

Future Research Directions

  • Stereoselective synthesis: Developing asymmetric catalysis for enantiomerically pure variants.

  • PROTAC applications: Exploiting the chloroacetyl group for targeted protein degradation.

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